(+/-)-trans-4-(2,3-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-trans-4-(2,3-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrrolidine ring substituted with a 2,3-dimethoxyphenyl group and a carboxylic acid moiety, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-4-(2,3-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.
Introduction of the 2,3-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is alkylated with 2,3-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(+/-)-trans-4-(2,3-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(+/-)-trans-4-(2,3-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (+/-)-trans-4-(2,3-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,3-dimethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
(+/-)-trans-4-(2,3-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid: Lacks the hydrochloride salt form, which may affect its solubility and stability.
4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxamide: The amide derivative, which may have different pharmacokinetic properties.
4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid methyl ester: The ester form, which may be used as a prodrug for better bioavailability.
The uniqueness of this compound lies in its specific structural features and the presence of the hydrochloride salt, which can enhance its solubility and stability in aqueous solutions, making it more suitable for certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3R,4S)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-11-5-3-4-8(12(11)18-2)9-6-14-7-10(9)13(15)16;/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16);1H/t9-,10+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPBDROMAWLPAE-UXQCFNEQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CNCC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@H]2CNC[C@@H]2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.